molecular formula C8H10N2O3 B1205634 Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester CAS No. 62409-33-0

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester

Cat. No.: B1205634
CAS No.: 62409-33-0
M. Wt: 182.18 g/mol
InChI Key: RTILEANRAPJCAY-UHFFFAOYSA-N
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Description

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester (CAS: 62409-33-0) is a glycine derivative characterized by a pyrrole-2-carbonyl substituent on the amino group and a methyl ester at the carboxyl terminus. Its molecular formula is C₈H₁₀N₂O₃ (MW: 182.18 g/mol).

Synthesis: The compound is synthesized by reacting the hydrochloric acid salt of glycine methyl ester with 2-trichloroacetylpyrrole in acetonitrile, followed by triethylamine-mediated coupling. The product crystallizes as light-yellow monoclinic crystals (m.p. 420 K, 95.6% yield) .

Structural Confirmation: Single-crystal X-ray diffraction confirms its planar pyrrole ring and the methyl ester group’s spatial orientation. The C=O bond length of the pyrrole carbonyl group is 1.221 Å, typical for amides, while the ester C=O bond measures 1.198 Å .

Properties

IUPAC Name

methyl 2-(1H-pyrrole-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h2-4,9H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTILEANRAPJCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977986
Record name Methyl N-(1H-pyrrole-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-33-0
Record name N-(Pyrrole-2-carboxyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(1H-pyrrole-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

Glycine methyl ester hydrochloride+2-TrichloroacetylpyrroleCH3CNEt3NGlycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester\text{Glycine methyl ester hydrochloride} + \text{2-Trichloroacetylpyrrole} \xrightarrow[\text{CH}3\text{CN}]{\text{Et}3\text{N}} \text{Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester}

Experimental Procedure

  • Reagents :

    • Glycine methyl ester hydrochloride (5 mmol, 0.63 g)

    • 2-Trichloroacetylpyrrole (5 mmol, 1.06 g)

    • Triethylamine (1.4 mL)

    • Acetonitrile (12 mL)

  • Steps :

    • The reagents are combined in acetonitrile, followed by dropwise addition of triethylamine.

    • The mixture is stirred at room temperature for 10 hours.

    • The product is precipitated by pouring the reaction into water, filtered, and recrystallized from ethanol.

  • Yield : 95.6%

  • Characterization :

    • Melting Point : 420 K

    • Elemental Analysis : Found C 52.78%, H 5.59%, N 15.49% (Calc. C 52.74%, H 5.53%, N 15.38%).

Advantages

  • High yield and simplicity.

  • Avoids harsh conditions, preserving pyrrole ring integrity.

Comparative Analysis of Methods

Method Yield Conditions Byproducts Scalability
Acylation95.6%Room temperatureMinimal (HCl, H₂O)High
EDC-mediatedN/AAnhydrous DCMUrea derivativesModerate
Pyrazole aminolysis~60–80%Reflux, baseComplex mixturesLow

Mechanistic Insights

Acylation Pathway

The reaction proceeds via nucleophilic acyl substitution:

  • Deprotonation of glycine methyl ester by triethylamine.

  • Attack of the amine on the electrophilic carbonyl of 2-trichloroacetylpyrrole.

  • Elimination of trichloromethane and formation of the amide bond.

Thermal Stability Considerations

Thermogravimetric analysis (TGA) of similar pyrrole esters shows mass loss between 108–450°C, indicating suitability for high-temperature applications.

Industrial and Research Implications

  • Pharmaceuticals : Serves as a precursor for protease inhibitors and kinase modulators.

  • Flavor Chemistry : Pyrrole esters exhibit thermal stability, enabling slow fragrance release in tobacco and food products .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, alcohol.

    Substitution: Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, carboxylic acid.

Scientific Research Applications

Chemical Structure and Synthesis

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester is characterized by a pyrrole ring linked to a glycine moiety via a carbonyl group and a methyl ester functional group. The synthesis typically involves the condensation of glycine derivatives with pyrrole-2-carboxylic acid or its derivatives. A common method includes the reaction of glycine methyl ester hydrochloride with pyrrole-2-carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane at room temperature .

Scientific Research Applications

The applications of this compound span several domains:

Organic Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles. It can facilitate the formation of various pyrrole-based compounds which are vital in medicinal chemistry .

Biological Studies

  • Biological Activity : Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. For instance, pyrrolo-piperazinones derived from it have shown significant anti-inflammatory effects in cell viability assays . The mechanism involves interactions with specific molecular targets that modulate enzyme activities and receptor functions.

Pharmaceutical Industry

  • Drug Development : The compound is explored for its potential therapeutic applications, particularly in developing new drugs targeting inflammatory diseases. Its ability to form hydrogen bonds and π-π interactions enhances its suitability for drug design .

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the one-pot conversion of D-ribose with various amino acid methyl esters to yield pyrrole-2-carbaldehydes. This process resulted in yields ranging from 32% to 63%, showcasing the utility of this compound in synthesizing platform chemicals for further cyclization into therapeutic agents .

Case Study 2: Anti-inflammatory Activity

Research on pyrrolo-piperazinones derived from this compound revealed significant anti-inflammatory activities. Compounds were tested on RAW264.7 cells, showing IC50 values indicating potent inhibitory effects on nitric oxide production, which correlates with inflammation levels .

Mechanism of Action

The mechanism of action of Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituted Acyl Glycine Esters

Compounds with modified acyl groups on the glycine backbone exhibit distinct physicochemical and structural properties.

Compound Name Molecular Formula MW (g/mol) CAS No. Key Features Reference
Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester C₈H₁₀N₂O₃ 182.18 62409-33-0 Pyrrole-2-carbonyl group; planar structure; m.p. 420 K
Glycine, N-(2-furanylcarbonyl)-, methyl ester C₈H₉NO₄ 183.16 13290-00-1 Furyl substituent; increased polarity due to furan’s oxygen heteroatom
Glycine, N-(trifluoroacetyl)-, methyl ester C₅H₆F₃NO₃ 185.10 383-72-2 Electron-withdrawing CF₃ group; ΔsubH = 57.3 kJ/mol (308 K)
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester C₇H₉F₃N₂O₄ 242.15 433-33-0 Bis-trifluoroacetylated; higher MW; ΔvapH = 93.8 kJ/mol (420–443 K)

Key Observations :

  • Electron Effects : The trifluoroacetyl group (CF₃) in enhances electrophilicity compared to the pyrrole or furan substituents, influencing reactivity in nucleophilic acyl substitutions.
  • Thermal Stability : The target compound’s higher melting point (420 K vs. 308 K for ) suggests stronger intermolecular forces, likely due to π-π stacking in the pyrrole ring .
  • Polarity : The furan derivative may exhibit greater solubility in polar solvents due to its oxygen heteroatom, whereas the pyrrole analog’s nitrogen could enable hydrogen bonding.

Peptide-Modified Glycine Esters

Compounds incorporating amino acid residues or peptide chains demonstrate expanded biological relevance.

Compound Name Molecular Formula MW (g/mol) CAS No. Key Features Reference
N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester C₁₈H₂₂N₂O₅ 346.38 Proline-containing peptide; ethyl ester enhances lipophilicity
N-(N-Trifluoroacetyl-L-Cysteinyl)-Glycine Methyl Ester C₈H₁₁F₃N₂O₄S 288.24 Thiol group from cysteine; potential for disulfide bond formation

Key Observations :

  • Ester Group Impact : Replacing the methyl ester with ethyl (e.g., ) increases hydrophobicity, which may improve membrane permeability in drug design.
  • Functional Groups : The cysteine derivative introduces a reactive thiol (-SH), enabling participation in redox reactions or metal coordination.

Protecting Group Variations

Compounds with protective groups highlight strategies for synthetic versatility.

Compound Name Molecular Formula MW (g/mol) CAS No. Key Features Reference
N-(N-Boc-sulfamoyl)glycine Methyl Ester C₈H₁₅N₂O₅S 251.28 Boc (tert-butoxycarbonyl) protection; stabilizes amine during synthesis
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, phenyl ester C₁₃H₁₅NO₄ 249.26 96031-74-2 Phenolic ester; bulky tert-butyl group aids in selective deprotection

Key Observations :

  • Boc Group Utility : The Boc-protected compound is resistant to acidic conditions, making it suitable for stepwise peptide synthesis.
  • Steric Effects : Bulky groups (e.g., tert-butyl in ) hinder undesired side reactions but may reduce solubility.

Biological Activity

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester, also known as a pyrrole derivative of glycine, has garnered attention for its potential biological activities. This compound is part of a broader class of amino acid derivatives that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of glycine methyl ester with pyrrole-2-carboxylic acid derivatives. The resulting compound features a pyrrole ring that contributes to its biological activity.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Glycine methyl ester + PyrroleReflux in organic solvent70-80
2PurificationColumn chromatography90

2.1 Antimicrobial Activity

Research indicates that glycine derivatives can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess comparable effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2.2 Neuropharmacological Effects

Glycine is a known neurotransmitter in the central nervous system. Compounds like this compound may modulate neurotransmitter systems, particularly through interactions with GABA and NMDA receptors:

  • GABA Receptor Modulation : Some studies have suggested that derivatives can act as positive allosteric modulators at GABA_A receptors, enhancing inhibitory neurotransmission.
  • NMDA Receptor Interaction : Glycine is essential for NMDA receptor activation; thus, its derivatives could influence excitatory neurotransmission and synaptic plasticity.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of glycine derivatives similar to this compound:

3.1 Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry reported that certain pyrrole derivatives exhibited neuroprotective effects in models of oxidative stress. The results indicated a reduction in neuronal cell death and inflammation markers:

  • Cell Viability Assay : The compound increased cell viability by approximately 30% compared to controls.
  • Inflammation Markers : Significant reductions in nitric oxide production were observed (IC50 = 20 µM).

3.2 Antimicrobial Testing

In a comparative study assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values were determined for several strains.
  • The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 15 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : By acting on GABA_A and NMDA receptors, the compound may enhance inhibitory signaling or modulate excitatory pathways.
  • Antimicrobial Mechanism : The disruption of bacterial membrane integrity or interference with protein synthesis pathways may explain its antimicrobial effects.

5. Conclusion

This compound represents a promising compound within the realm of medicinal chemistry due to its potential neuropharmacological and antimicrobial activities. Continued research into its mechanisms and therapeutic applications could unveil new avenues for treatment strategies in neurological disorders and bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between methyl glycinate and activated pyrrole-2-carbonyl derivatives. Key steps include:

  • Activation of the pyrrole-2-carboxylic acid using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate.
  • Nucleophilic substitution by methyl glycinate under inert conditions (argon/nitrogen atmosphere) to minimize hydrolysis of the methyl ester .
  • Yield optimization via solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C). Parallel reaction monitoring with TLC or HPLC is recommended to track intermediate formation .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatographic analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Compare retention times with standards .
  • Spectroscopic confirmation :
  • NMR : 1H^1H-NMR should show characteristic peaks for the pyrrole ring (δ 6.5–7.2 ppm), methyl ester (δ 3.6–3.8 ppm), and glycine backbone (δ 3.2–3.5 ppm). 13C^{13}C-NMR should confirm the carbonyl groups (δ 165–175 ppm) .
  • FT-IR : Look for ester C=O stretching (1740–1760 cm1^{-1}) and amide N–H bending (1540–1560 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, the LUMO of the pyrrole carbonyl may indicate susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation or stability under reaction conditions .

Q. How does the compound interact with biological targets, such as cancer cell lines, and what mechanisms underlie its activity?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity using MTT or SRB assays against HepG-2 (hepatocellular carcinoma) or similar cell lines. Dose-response curves (e.g., IC50_{50} values) should be compared to positive controls like doxorubicin .
  • Mechanistic studies :
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining.
  • Western blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .

Q. How can crystallographic data resolve structural ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELX (SHELXL/SHELXS) for structure refinement. Key parameters include R-factors (<5%) and thermal displacement ellipsoids for the pyrrole and glycine moieties .
  • ORTEP-3 visualization : Generate 3D models to analyze torsional angles and hydrogen-bonding networks (e.g., between ester oxygen and amide N–H) .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported bioactivity or synthetic yields across studies?

  • Methodological Answer :

  • Meta-analysis : Compare reaction conditions (e.g., solvent purity, catalyst loadings) and biological assay protocols (e.g., cell passage number, serum concentration) .
  • Batch-to-batch variability : Implement QC/QA protocols, including Karl Fischer titration (for moisture) and elemental analysis (C, H, N) to ensure consistency .

Q. What analytical techniques are critical for distinguishing between ester hydrolysis products and the intact compound?

  • Methodological Answer :

  • LC-MS/MS : Monitor for degradation products (e.g., glycine, N-(1H-pyrrol-2-ylcarbonyl)-, free acid) using MRM transitions.
  • pH-dependent stability studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) to identify labile functional groups .

Experimental Design

Q. How to design a kinetic study to investigate the compound’s stability under varying temperatures and pH conditions?

  • Methodological Answer :

  • Pseudo-first-order kinetics : Monitor degradation via UV-Vis spectroscopy at λmax_{\text{max}} (e.g., 260 nm) in phosphate buffers (pH 2–12) at 25–60°C.
  • Arrhenius plots : Calculate activation energy (Ea_a) to predict shelf-life under storage conditions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of related glycine derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for kinetic resolution during coupling reactions.
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester
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Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester

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